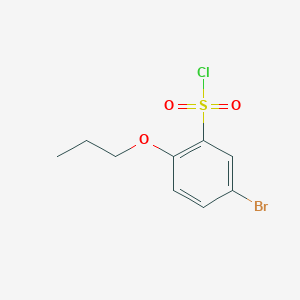

5-Bromo-2-propoxybenzene-1-sulfonyl chloride

CAS No.: 1048921-25-0

Cat. No.: VC6352977

Molecular Formula: C9H10BrClO3S

Molecular Weight: 313.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048921-25-0 |

|---|---|

| Molecular Formula | C9H10BrClO3S |

| Molecular Weight | 313.59 |

| IUPAC Name | 5-bromo-2-propoxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3 |

| Standard InChI Key | RGCZSGFZDFOXHT-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted with:

-

Bromine at the 5-position (meta to sulfonyl chloride)

-

Propoxy group (–OCH₂CH₂CH₃) at the 2-position (ortho to sulfonyl chloride)

-

Sulfonyl chloride (–SO₂Cl) at the 1-position

This arrangement creates distinct electronic effects:

-

The electron-withdrawing sulfonyl chloride group deactivates the ring, directing electrophilic substitution to the para position relative to itself .

-

The propoxy group’s electron-donating nature (+I effect) moderately activates the ortho/para positions of its attached carbon, potentially influencing regioselectivity in further reactions .

Physicochemical Properties (Predicted)

Synthesis and Reactivity

Route 1: Propoxylation Followed by Sulfonation

-

Propoxylation of 2-bromophenol:

Reaction with 1-bromopropane under Williamson ether synthesis conditions (K₂CO₃, DMF, 80°C) : -

Chlorosulfonation:

Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group:

Route 2: Direct Functionalization of Pre-sulfonated Intermediates

-

Bromination of 2-propoxybenzenesulfonyl chloride using Br₂/FeBr₃, though this risks over-bromination .

Key Reactivity Modes

-

Nucleophilic substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .

Example with aniline: -

Electrophilic aromatic substitution: The propoxy group directs incoming electrophiles (e.g., nitronium ions) to its ortho/para positions, though the sulfonyl chloride’s deactivation effect limits reactivity .

Applications in Organic and Medicinal Chemistry

Building Block for Sulfonamide Drugs

Sulfonamides derived from this compound could target:

-

Carbonic anhydrase inhibitors: Analogous to acetazolamide, with the propoxy group enhancing membrane permeability .

-

Antibacterial agents: Structural similarity to sulfa drugs suggests potential against Gram-positive pathogens.

Polymer Chemistry

-

Crosslinking agent: Reacts with diamines to form sulfonamide-linked polymers. A study using 4-bromo-2-methylbenzenesulfonyl chloride achieved tensile strengths of 45–60 MPa , suggesting comparable performance for the propoxy variant.

Agricultural Chemistry

-

Herbicide intermediates: Bromine’s presence enables further functionalization (e.g., Suzuki couplings) to create bioactive molecules targeting plant acetyl-CoA carboxylase .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume